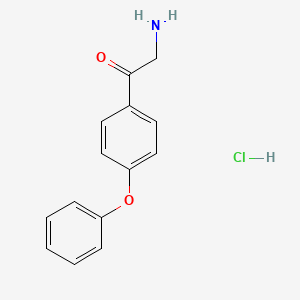
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
The synthesis of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 2-chloro-3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .
Vergleich Mit ähnlichen Verbindungen
5-Amino-3-(2-chloro-3-methylphenyl)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A parent compound with a simpler structure.
Fluconazole: A triazole antifungal agent.
Eigenschaften
Molekularformel |
C9H9ClN4 |
|---|---|
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
5-(2-chloro-3-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c1-5-3-2-4-6(7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI-Schlüssel |
GLRZYTSTKXJHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=NC(=NN2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13667515.png)


![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)



![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)

![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
